Comprehensive Technical Guide to 4-Methyl-N-(2-phenylethyl)benzamide: Synthesis, Physicochemical Profiling, and Applications
Comprehensive Technical Guide to 4-Methyl-N-(2-phenylethyl)benzamide: Synthesis, Physicochemical Profiling, and Applications
As a Senior Application Scientist, I frequently utilize the N-phenethylbenzamide scaffold in both methodology development and phenotypic drug discovery. Specifically, 4-methyl-N-(2-phenylethyl)benzamide (CAS: 38925-77-8)[1] serves as a critical benchmark compound. Its architecture—comprising a lipophilic p-tolyl headgroup, a stable amide linkage, and a flexible phenethyl tail—makes it an ideal candidate for evaluating novel amidation protocols[2] and exploring antimicrobial structure-activity relationships (SAR)[3].
This guide deconstructs the physicochemical properties, synthetic pathways, and biological screening protocols for this compound, providing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Characterization
Understanding the baseline physical and spectroscopic properties of a compound is the first step in any rigorous analytical workflow. The data below serves as a reference standard for verifying synthesized or procured batches.
Quantitative Property Summary
| Property | Value | Causality / Significance |
| Chemical Name | 4-methyl-N-(2-phenylethyl)benzamide | Standard IUPAC nomenclature. |
| CAS Number | 38925-77-8[1] | Unique registry identifier for database cross-referencing. |
| Molecular Formula | C₁₆H₁₇NO[1] | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 239.317 g/mol [1] | Falls well within Lipinski's Rule of 5, indicating good oral bioavailability potential. |
| Physical State | White to off-white solid[2][4] | Indicates high crystallinity, facilitating purification via recrystallization. |
Spectroscopic Validation (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for structural validation. The following ¹H and ¹³C NMR shifts (recorded in CDCl₃) are diagnostic for this specific molecular topology[2].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Structural Assignment & Causality |
| ¹H NMR | 7.63 | d, J = 8.0 Hz, 2H | Aromatic protons ortho to the carbonyl. Deshielded by the electron-withdrawing amide group. |
| ¹H NMR | 7.34 – 7.17 | m, 7H | Overlapping signals of the phenethyl aromatic ring and the meta protons of the p-tolyl ring. |
| ¹H NMR | 6.45 | s, 1H | Amide N-H proton. The broad singlet nature is caused by quadrupolar relaxation of the ¹⁴N nucleus and dynamic hydrogen bonding. |
| ¹H NMR | 3.71 | m, 2H | Methylene protons adjacent to the nitrogen (N-CH₂). Shifted downfield due to the electronegativity of the amide nitrogen. |
| ¹H NMR | 2.94 | t, J = 7.0 Hz, 2H | Benzylic methylene protons (Ar-CH₂). Coupled to the adjacent N-CH₂ group. |
| ¹H NMR | 2.40 | s, 3H | Methyl group on the p-tolyl ring. |
| ¹³C NMR | 167.6 | Carbonyl (C=O) | Highly deshielded amide carbonyl carbon. |
| ¹³C NMR | 41.2, 35.7 | Aliphatic CH₂ | N-CH₂ (41.2 ppm) and Ar-CH₂ (35.7 ppm) carbons. |
| ¹³C NMR | 21.3 | Aliphatic CH₃ | The p-tolyl methyl carbon. |
Synthetic Methodologies: Strategic Approaches
When designing a synthesis for 4-methyl-N-(2-phenylethyl)benzamide, the choice of route depends on the available starting materials and the specific functional group tolerance required by the broader project.
Route A: Direct Amidation (Carboxylic Acid + Amine)
This is the traditional and most reliable route. It involves the coupling of p-toluic acid with 2-phenylethylamine. To drive the reaction, the carboxylic acid must be activated into a better electrophile (e.g., an acid chloride or an active α-acyl enol ester intermediate)[2]. This prevents the simple, reversible acid-base reaction that would otherwise form an unreactive carboxylate salt.
Route B: Oxidative Amidation (Aldehyde + Amine)
A more modern approach involves the direct oxidative amidation of 4-methylbenzaldehyde with 2-phenylethylamine[5]. This route generates a transient nitrile imine intermediate. The causality behind choosing this route is high atom economy and the ability to bypass the pre-oxidation of the aldehyde to a carboxylic acid—highly advantageous in late-stage functionalization of complex molecules.
Figure 1: Strategic synthetic pathways for 4-methyl-N-(2-phenylethyl)benzamide.
Biological Relevance & Pharmacological Context
The N-phenethylbenzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it frequently binds to diverse biological targets.
-
Antimicrobial Activity: Recent phytochemical studies on Piper betle extracts identified several novel N-phenethylbenzamide derivatives that exhibit potent antimicrobial activity[3][6]. These compounds demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 16–32 µg/mL against formidable Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE)[3][6]. The lipophilic p-tolyl and phenethyl groups of our target compound theoretically enhance its ability to partition into and disrupt the thick peptidoglycan layers of these bacteria.
-
Neurological & Systemic Models: Beyond infectious diseases, structurally related benzamides have been evaluated for central nervous system activity (e.g., phencyclidine-like anticonvulsant effects)[7] and as part of compound libraries targeting acute kidney injury (AKI)[4].
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to troubleshoot deviations.
Protocol 1: Synthesis via Direct Amidation[2][4]
This protocol utilizes a standard coupling agent approach, yielding >80% of the target compound.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve p-toluic acid (1.0 eq, ~5.5 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive activated ester intermediate back to the starting carboxylic acid.
-
-
Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming an active ester that is highly susceptible to nucleophilic attack.
-
-
Amine Addition: Dropwise add 2-phenylethylamine (1.2 eq). Stir the reaction mixture for 4–6 hours.
-
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the p-toluic acid spot (R_f ~0.2) and the emergence of a new UV-active spot (R_f ~0.5) validates reaction completion.
-
Workup & Purification:
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine (to pre-dry the organic layer).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography to yield an off-white solid[4].
-
Protocol 2: Broth Microdilution Assay for Antimicrobial Screening[8]
Adapted from standard CLSI guidelines to evaluate the MIC of the synthesized compound.
-
Stock Solution Preparation: Dissolve the synthesized 4-methyl-N-(2-phenylethyl)benzamide in 100% DMSO to a concentration of 10 mg/mL.
-
Causality: The compound's high lipophilicity makes it insoluble in aqueous media; DMSO ensures complete solvation without precipitating out of the assay.
-
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve final test concentrations ranging from 2 to 256 µg/mL[8]. Ensure the final DMSO concentration remains <1% to prevent solvent-induced bacterial toxicity.
-
Inoculation: Add 180 µL of a standardized bacterial suspension (e.g., S. aureus, adjusted to 5 × 10⁵ CFU/mL) to each well containing 20 µL of the compound solution[8].
-
Incubation & Validation: Incubate the plates at 37°C for 24 hours. Include a positive control (e.g., Vancomycin) and a negative control (DMSO vehicle only) to validate the assay's dynamic range[3].
-
Measurement: Measure the optical density (OD) at 600 nm using a microplate reader[8]. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth (OD₆₀₀ comparable to blank).
Figure 2: Workflow for the Broth Microdilution Assay to determine antimicrobial MIC.
References
-
Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity Natural Product Research (PubMed) URL:[Link]
-
One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates ACS Omega (ACS Publications) URL:[Link]
-
Medicinal Chemistry Approaches to Acute Kidney Injury D-Scholarship@Pitt (University of Pittsburgh) URL:[Link]
Sources
- 1. 4-methyl-N-phenethylbenzamide - CAS号 38925-77-8 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. thevespiary.org [thevespiary.org]
- 8. researchgate.net [researchgate.net]
